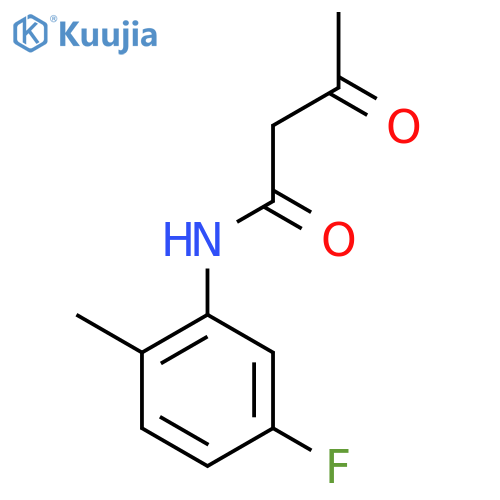

Cas no 81761-36-6 (N-(5-fluoro-2-methylphenyl)-3-oxobutanamide)

81761-36-6 structure

商品名:N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide 化学的及び物理的性質

名前と識別子

-

- N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

- 81761-36-6

- STL081007

- AKOS000165739

-

- インチ: InChI=1S/C11H12FNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15)

- InChIKey: KTKFYMHVRFHEGP-UHFFFAOYSA-N

- ほほえんだ: Cc1ccc(cc1NC(=O)CC(=O)C)F

計算された属性

- せいみつぶんしりょう: 209.08520679g/mol

- どういたいしつりょう: 209.08520679g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 351.7±37.0 °C at 760 mmHg

- フラッシュポイント: 166.5±26.5 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F600835-5mg |

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide |

81761-36-6 | 5mg |

$ 50.00 | 2022-06-02 | ||

| TRC | F600835-10mg |

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide |

81761-36-6 | 10mg |

$ 65.00 | 2022-06-02 | ||

| TRC | F600835-50mg |

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide |

81761-36-6 | 50mg |

$ 160.00 | 2022-06-02 |

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide 関連文献

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587

-

3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

4. Book reviews

81761-36-6 (N-(5-fluoro-2-methylphenyl)-3-oxobutanamide) 関連製品

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量